1,1,1-Trimethylol ethane triacrylate

描述

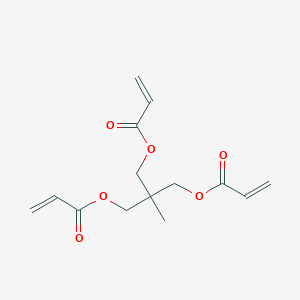

Structure

3D Structure

属性

IUPAC Name |

[2-methyl-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-5-11(15)18-8-14(4,9-19-12(16)6-2)10-20-13(17)7-3/h5-7H,1-3,8-10H2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZUHSXXAOWGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066527 | |

| Record name | 2-Propenoic acid, 2-methyl-2-[[(1-oxo-2-propenyl)oxy]methyl]-1,3-propanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19778-85-9 | |

| Record name | 1,1′-[2-Methyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] di-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19778-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolethane triacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019778859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[2-methyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-2-[[(1-oxo-2-propenyl)oxy]methyl]-1,3-propanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-[[(1-oxoallyl)oxy]methyl]propane-1,3-diyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1,1,1-Trimethylol ethane triacrylate chemical properties

An In-depth Technical Guide to 1,1,1-Trimethylol Ethane Triacrylate

Introduction

1,1,1-Trimethylol ethane triacrylate (TMETA) is a trifunctional acrylate monomer known for its high reactivity and crosslinking capabilities. Its molecular structure, featuring a central trimethylol ethane core with three acrylate functional groups, imparts desirable properties such as excellent weather, chemical, and water resistance, as well as good abrasion resistance to the polymers it forms.[1] These characteristics make it a valuable component in a variety of applications, including the formulation of coatings, adhesives, inks, and in the development of novel polymeric materials for various industries.[2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of TMETA for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The physical and chemical properties of 1,1,1-Trimethylol ethane triacrylate are summarized in the table below. It is a viscous, colorless to light yellow liquid with a characteristic acrylic odor.[2][5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₀O₆ | [5] |

| Molecular Weight | 296.32 g/mol | [5] |

| Appearance | Viscous, colorless to light yellow liquid | [2][5] |

| Density | 1.1 g/mL at 25 °C | [5] |

| Melting Point | -66 °C | [5] |

| Boiling Point | >200 °C | [5] |

| Flash Point | >230 °F (>110 °C) | [5] |

| Refractive Index | n20/D 1.474 | [5] |

| Vapor Pressure | <0.01 mm Hg at 20 °C | [5] |

| Solubility | Insoluble in water.[2] Soluble in acetone, chloroform, and ether.[4] | [2][4] |

| logP (n-octanol/water) | 1.88 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1,1,1-Trimethylol ethane triacrylate.

| Technique | Key Features | Source(s) |

| FTIR | Characteristic peaks corresponding to C=O stretching of the ester group and C=C stretching of the acrylate group. | [1][2][6] |

| ¹H NMR | Signals corresponding to the ethyl group, methylene protons adjacent to the ester oxygen, and the vinyl protons of the acrylate groups. | [7][8] |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the double bond, and the carbons of the trimethylol ethane backbone. | [7] |

| UV-Vis | Predominant absorption band below 350 nm, attributed to the photoinitiator when present in a formulation.[9] | [9] |

Reactivity and Polymerization

1,1,1-Trimethylol ethane triacrylate is a highly reactive monomer that readily undergoes free-radical polymerization when exposed to initiators such as UV light or heat.[10] This high reactivity is due to the presence of three acrylate functional groups, which allows for the rapid formation of a highly crosslinked polymer network.[10]

The polymerization process leads to polymers with high hardness, good solvent and abrasion resistance, and high gloss.[4] The kinetics of polymerization can be influenced by factors such as the concentration of the photoinitiator and the intensity of the light source.[11]

Caption: Free-radical polymerization of TMETA.

Synthesis of 1,1,1-Trimethylol Ethane Triacrylate

There are three primary methods for the synthesis of 1,1,1-Trimethylol ethane triacrylate: direct esterification, transesterification, and the acid chloride method.[12]

-

Direct Esterification: This method involves the reaction of trimethylolpropane with acrylic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and a water-carrying agent like cyclohexane or toluene.[12][13]

-

Transesterification: This process involves the reaction of an acrylate ester (e.g., methyl acrylate) with trimethylolpropane, catalyzed by an acid.[12][14]

-

Acid Chloride Method: Acryloyl chloride reacts with trimethylolpropane. This method can be performed at lower temperatures and shorter reaction times without the need for a catalyst.[12][15]

Caption: Direct esterification synthesis workflow.

Experimental Protocols

Synthesis via Acid Chloride Method[16]

-

Reaction Setup: In a 500 mL reaction kettle equipped with a stirrer, add 56.75 g of trimethylolpropane, 122.51 g of acryloyl chloride, 132.67 g of triethylamine, 9.31 g of hydroquinone, and 5.25 g of p-hydroxyanisole.

-

Reaction Conditions: Control the temperature at 50 °C and start stirring. Maintain the temperature and continue stirring for approximately 2.5 hours until the reaction is complete.

-

Purification: After the reaction, filter the solution to remove insoluble solid impurities. The filtrate is then washed and dried to obtain the final product.

Determination of Density (Gravimetric Method)[17][18][19][20][21]

-

Equipment: A certified pycnometer (e.g., 500 mL) and a calibrated analytical balance are required.

-

Procedure:

-

Ensure the pycnometer is clean and dry. Weigh the empty pycnometer and record its mass (tare).

-

Fill the pycnometer completely with the 1,1,1-Trimethylol ethane triacrylate sample, ensuring no air bubbles are trapped.

-

Weigh the filled pycnometer and record its mass (gross).

-

The mass of the liquid is the gross weight minus the tare weight.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Measurements should be repeated to ensure accuracy.

-

Measurement of Refractive Index[22][23][24][25][26]

-

Equipment: An Abbe refractometer or a digital refractometer is used.

-

Procedure:

-

Calibrate the refractometer using a standard with a known refractive index (e.g., distilled water).

-

Place a few drops of the 1,1,1-Trimethylol ethane triacrylate sample onto the prism of the refractometer.

-

Close the prism and allow the sample to reach thermal equilibrium.

-

Read the refractive index from the scale or digital display. The measurement is typically performed at a specific wavelength, often the sodium D-line (589.3 nm).

-

Analysis of Residual Monomers by HPLC[27][28][29][30]

-

Sample Preparation: Dissolve a known weight of the polymer sample containing 1,1,1-Trimethylol ethane triacrylate in a suitable solvent, such as tetrahydrofuran (THF).

-

Calibration: Prepare stock solutions of the monomer standard in THF at various known concentrations.

-

Chromatography: Use a reverse-phase HPLC system to separate the monomer from the polymer matrix.

-

Quantification: The concentration of the residual monomer in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Safety and Handling

1,1,1-Trimethylol ethane triacrylate is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause an allergic skin reaction. It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.

Precautionary Measures:

-

Avoid breathing mist or vapors.

-

Wash skin thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Store in a tightly closed container in a cool, dark place.[12]

-

Handle in a well-ventilated area.[12]

Applications in Research and Development

The unique properties of 1,1,1-Trimethylol ethane triacrylate make it a versatile monomer in various research and development applications:

-

Coatings and Inks: Used in UV and electron beam curable formulations to provide fast curing, high hardness, and chemical resistance.[4]

-

Adhesives and Sealants: Enhances adhesion, thermal stability, and durability.[3]

-

3D Printing: A component in photopolymer resins for high-strength, fast-curing formulations in additive manufacturing.

-

Biomedical Applications: Thiol-acrylate polymers, which can be synthesized using triacrylate monomers, are being explored for use as biocompatible scaffolds for tissue regeneration.

References

- 1. researchgate.net [researchgate.net]

- 2. Trimethylolpropane triacrylate | C15H20O6 | CID 27423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trimethylolpropane triacrylate - Wikipedia [en.wikipedia.org]

- 4. TRIMETHYLOLPROPANE TRIACRYLATE - Ataman Kimya [atamanchemicals.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. trimethylolpropane triacrylate tmpta: Topics by Science.gov [science.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. Factors affecting the TMPTA radical polymerization photoinitiated by phenyltrialkylborates paired with tri-cationic hemicyanine dye. Kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. A method for synthesizing trimethylolpropane trimethacrylate and trimethylolpropane triacrylate by transesterification - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN111302938A - Synthesis method of trimethylolpropane triacrylate - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1,1,1-Trimethylol Ethane Triacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trimethylol ethane triacrylate is a trifunctional acrylate monomer. Its structure, characterized by a central quaternary carbon bonded to a methyl group and three acrylate-functionalized methylene groups, imparts a high degree of crosslinking potential. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and physicochemical properties, with a focus on its relevance to research and development in the chemical and biomedical fields.

It is important to distinguish 1,1,1-Trimethylol ethane triacrylate from the more commonly referenced Trimethylolpropane triacrylate (TMPTA). While structurally similar, the presence of a methyl group at the core of 1,1,1-Trimethylol ethane triacrylate, as opposed to an ethyl group in TMPTA, can subtly influence its physical and chemical characteristics. Much of the available literature focuses on TMPTA, and therefore, this guide will clearly delineate between data specific to 1,1,1-Trimethylol ethane triacrylate and contextual information derived from its close analogue.

Molecular Structure and Identification

-

IUPAC Name: 2-(acryloyloxymethyl)-2-methylpropane-1,3-diyl diacrylate

-

Molecular Formula: C₁₄H₁₈O₆[3]

The molecular structure consists of a central neopentyl core derived from 1,1,1-Trimethylolethane, with the three hydroxyl groups esterified with acrylic acid. The presence of three reactive acrylate groups makes it a valuable crosslinking agent in polymerization reactions.

Physicochemical Properties

The following table summarizes the available quantitative data for 1,1,1-Trimethylol ethane triacrylate. It is important to note that some of these values are predicted due to the limited availability of experimental data for this specific compound.

| Property | Value | Source |

| Molecular Weight | 282.29 g/mol | [1][3] |

| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [1] |

| Boiling Point | 366.4 ± 22.0 °C (Predicted) | [1] |

Synthesis and Experimental Protocols

The synthesis of 1,1,1-Trimethylol ethane triacrylate is a two-step process: first, the synthesis of the precursor alcohol, 1,1,1-Trimethylolethane, followed by its esterification with acrylic acid.

Synthesis of 1,1,1-Trimethylolethane

The industrial synthesis of 1,1,1-Trimethylolethane involves an aldol condensation of propionaldehyde with formaldehyde, followed by a Cannizzaro reaction.

Experimental Protocol:

-

Condensation: Propionaldehyde, formaldehyde, and water are charged into a reaction vessel. The mixture is heated to 35-40°C and maintained for approximately 5 hours to complete the condensation reaction.

-

Neutralization and Refining: The resulting condensation product is neutralized with formic acid to a pH of 6-7. The solution is then concentrated by heating to 90-95°C.

-

Purification: Sodium formate is removed by filtration, followed by further purification using an ion exchange resin. The product is then dried, dehydrated, and recrystallized from ethanol to yield 1,1,1-Trimethylolethane.

Esterification to 1,1,1-Trimethylol Ethane Triacrylate

Representative Experimental Protocol:

-

Reaction Setup: 1,1,1-Trimethylolethane, an excess of acrylic acid (to drive the reaction to completion), a suitable acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone) are charged into a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal. An entrainer such as toluene may be used.

-

Reaction: The mixture is heated to reflux. The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected or by techniques such as thin-layer chromatography.

-

Work-up: Once the reaction is complete, the mixture is cooled. The excess acrylic acid and catalyst are neutralized with a base wash (e.g., sodium bicarbonate solution). The organic layer is then washed with brine and dried over an anhydrous salt (e.g., magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product can be further purified by vacuum distillation or column chromatography to yield pure 1,1,1-Trimethylol ethane triacrylate.

Applications in Research and Drug Development

Due to the limited specific data for 1,1,1-Trimethylol ethane triacrylate, its potential applications in research and drug development are largely extrapolated from the known uses of similar trifunctional acrylates like TMPTA. These monomers are primarily valued for their ability to form highly crosslinked polymer networks.

Potential Areas of Application:

-

Biomaterial Scaffolds: Triacrylate monomers are used to fabricate hydrogels and other polymeric scaffolds for tissue engineering and regenerative medicine. The high crosslink density can be tuned to achieve desired mechanical properties and degradation rates.

-

Drug Delivery Systems: These monomers can be incorporated into polymer networks for the controlled release of therapeutic agents. The crosslinked structure can entrap drug molecules and release them via diffusion or degradation of the polymer matrix. Thiol-acrylate polymers, which can be formed using triacrylate monomers, have shown potential as biocompatible materials for such applications.

-

Dental and Medical Composites: Acrylate-based polymers are widely used in dental fillings and medical adhesives due to their rapid curing properties and good mechanical strength.

Biological Signaling Pathways

There is currently no available information in the scientific literature detailing the specific interactions of 1,1,1-Trimethylol ethane triacrylate with biological signaling pathways. Research in this area would be necessary to elucidate any potential biological effects or applications in drug development that involve the modulation of cellular signaling.

Conclusion

1,1,1-Trimethylol ethane triacrylate is a trifunctional monomer with significant potential as a crosslinking agent in the synthesis of advanced polymeric materials. While there is a notable lack of specific experimental data for this compound, its structural similarity to more well-studied acrylates provides a basis for its potential application in fields such as biomaterials and drug delivery. Further research is needed to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological interactions to unlock its full potential for researchers, scientists, and drug development professionals.

References

Navigating the Solution Space: A Technical Guide to the Solubility Parameters of 1,1,1-Trimethylol Ethane Triacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility parameters of 1,1,1-Trimethylol Ethane Triacrylate (TMETA), a trifunctional monomer crucial in various applications, including polymer synthesis and formulation development. In the absence of extensive, publicly available experimental data for TMETA, this document outlines the theoretical framework of solubility parameters, details the established experimental and computational methodologies for their determination, and presents a logical workflow for approaching the characterization of this specific molecule.

Understanding Solubility Parameters

Solubility parameters are numerical values that provide a measure of the cohesive energy density of a substance. They are invaluable tools for predicting the miscibility of materials, designing solvent systems, and understanding polymer-solvent interactions. The two most common types of solubility parameters are the Hildebrand and Hansen parameters.

Hildebrand Solubility Parameter (δ): The Hildebrand solubility parameter is defined as the square root of the cohesive energy density (CED), which is the energy required to vaporize a unit volume of liquid, overcoming all intermolecular forces.

Hansen Solubility Parameters (HSP): Hansen solubility parameters refine the Hildebrand concept by dividing the total cohesive energy into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1] The relationship between the total Hildebrand parameter and the Hansen components is given by:

δ² = δD² + δP² + δH²[2]

This three-dimensional approach provides a more nuanced understanding of solubility, as materials with similar HSPs are likely to be miscible.[1][2]

| Parameter Type | Component | Symbol | Description |

| Hildebrand | Total Solubility Parameter | δ | A single-value measure of the cohesive energy density. |

| Hansen | Dispersion Component | δD | Accounts for van der Waals forces arising from induced dipoles. |

| Polar Component | δP | Accounts for forces between permanent dipoles. | |

| Hydrogen Bonding Component | δH | Accounts for the energy of hydrogen bonds. |

Experimental Determination of Solubility Parameters

Several experimental techniques can be employed to determine the solubility parameters of a substance like 1,1,1-Trimethylol Ethane Triacrylate. These methods are generally applicable to polymers and other non-volatile compounds.

Inverse Gas Chromatography (IGC)

Inverse gas chromatography is a powerful technique for determining the solubility parameters of polymers and other non-volatile materials. In this method, the material of interest (in this case, TMETA) is coated onto an inert support and packed into a chromatography column. A series of well-characterized solvents (probes) with known solubility parameters are then injected into the column.[3]

The retention time of each probe solvent is measured, which is related to the strength of its interaction with TMETA. From the retention data, the Flory-Huggins interaction parameter (χ) can be calculated. The solubility parameters of TMETA can then be determined by correlating the Flory-Huggins interaction parameters with the known solubility parameters of the probe solvents.[3]

Caption: Workflow for determining Hansen Solubility Parameters using Inverse Gas Chromatography.

Swelling Method

For cross-linked polymers derived from TMETA, the swelling method can be utilized. This technique involves immersing the cross-linked polymer in a series of solvents with varying solubility parameters. The degree of swelling is measured for each solvent. The solvent that causes the maximum swelling is the one whose solubility parameter most closely matches that of the polymer. By plotting the degree of swelling against the solubility parameter of the solvents, a peak can be identified, which corresponds to the solubility parameter of the polymer.[4]

Intrinsic Viscosity Method

The intrinsic viscosity of a polymer solution is related to the hydrodynamic volume of the polymer coils, which is influenced by the solvent quality. A "good" solvent, with a solubility parameter similar to the polymer, will cause the polymer chains to uncoil, resulting in a higher intrinsic viscosity. Conversely, a "poor" solvent will cause the chains to coil up, leading to a lower intrinsic viscosity. By measuring the intrinsic viscosity of a polymer in a range of solvents, the solubility parameter can be determined by identifying the solvent that yields the highest intrinsic viscosity.[5][6]

Computational Approaches to Estimate Solubility Parameters

In the absence of experimental data, computational methods can provide useful estimates of solubility parameters.

Group Contribution Methods

Group contribution methods are based on the principle that the properties of a molecule can be calculated by summing the contributions of its individual functional groups. Several group contribution models, such as those developed by Small, Hoy, and van Krevelen, can be used to estimate Hildebrand and Hansen solubility parameters. These methods require only the chemical structure of the molecule.[5]

Synthesis of 1,1,1-Trimethylol Ethane Triacrylate

1,1,1-Trimethylol Ethane Triacrylate is synthesized from 1,1,1-Trimethylol Ethane (TME). The synthesis of TME itself is a two-step process involving the condensation of propionaldehyde with formaldehyde, followed by a Cannizzaro reaction. The resulting TME is then esterified with acrylic acid or its derivatives to yield the triacrylate.

References

An In-depth Technical Guide on the Core Mechanism of Action of Acrylate Monomers: A Focus on Trimethylolpropane Triacrylate (TMPTA)

Disclaimer: The compound "1,1,1-Trimethylol ethane triacrylate" is not extensively characterized in the available scientific literature. This guide will focus on the closely related and well-studied compound, Trimethylolpropane triacrylate (TMPTA), as a representative trifunctional acrylate monomer. The mechanisms described herein are based on the properties and toxicological profile of TMPTA and are expected to be highly relevant to similar acrylate structures.

Executive Summary

Trimethylolpropane triacrylate (TMPTA) is a trifunctional acrylate ester monomer utilized in a variety of industrial applications, including the manufacturing of plastics, adhesives, and coatings.[1][2] Its primary utility stems from its low volatility and rapid cure response upon exposure to free radicals.[1][2] The "mechanism of action" of TMPTA is not pharmacological in the traditional sense of a drug-receptor interaction. Instead, its biological and chemical effects are dictated by its high reactivity as a monomer, leading to rapid polymerization and cross-linking.[3][4] This reactivity is also the basis for its toxicological profile, which includes skin and eye irritation, skin sensitization, and concerns regarding carcinogenicity.[5] This document provides a detailed overview of the chemical mechanism of action of TMPTA and its consequential biological effects for researchers, scientists, and drug development professionals who may encounter this or similar monomers.

Chemical Mechanism of Action: Free-Radical Polymerization

The core mechanism of action of TMPTA is its ability to undergo rapid polymerization via a free-radical chain reaction. This process is typically initiated by ultraviolet (UV) light or an electron beam (EB), which leads to the formation of a highly cross-linked, durable polymer network.[2][3]

The polymerization process can be broken down into three key stages:

-

Initiation: The process begins with the generation of free radicals. In UV curing systems, a photoinitiator is added to the formulation. When exposed to UV light, the photoinitiator absorbs the energy and cleaves, forming free radicals.

-

Propagation: The newly formed free radicals react with the acrylate groups of the TMPTA monomers. The double bond in the acrylate group breaks, and a new single bond is formed with the radical, transferring the radical to the end of the monomer. This new monomer radical can then react with other TMPTA monomers, leading to a rapidly growing polymer chain.

-

Termination: The polymerization process ceases when two growing radical chains react with each other, or when a radical is quenched by an inhibitor.

This rapid and efficient polymerization is what makes TMPTA a valuable component in many industrial applications requiring fast curing times and high durability.[3]

Experimental Protocols

Detailed experimental protocols for inducing and characterizing the polymerization of TMPTA are specific to the application and are often proprietary. However, a general workflow for UV-curing of a TMPTA-based formulation can be outlined as follows:

-

Formulation Preparation: A liquid formulation is prepared by mixing TMPTA with a photoinitiator and any other desired additives (e.g., pigments, other monomers or oligomers).

-

Application: The liquid formulation is applied as a thin film to a substrate.

-

UV Curing: The coated substrate is passed under a UV lamp. The intensity and wavelength of the UV light are controlled to ensure efficient curing.

-

Characterization: The cured film is then tested for various properties, such as hardness, adhesion, chemical resistance, and degree of cure (often determined by techniques like Fourier-transform infrared spectroscopy (FTIR) to measure the disappearance of the acrylate double bonds).

Biological Effects and Toxicological Profile

The high reactivity of TMPTA is also responsible for its adverse biological effects. When it comes into contact with biological tissues, it can react with nucleophilic moieties in proteins and other biomolecules, leading to irritation, sensitization, and potential genotoxicity.[6]

Skin and Eye Irritation

Direct contact with TMPTA can cause skin and eye irritation.[5][7] This is likely due to the ability of the monomer to penetrate the outer layers of the skin and react with cellular components, leading to an inflammatory response.

Skin Sensitization

TMPTA is a known skin sensitizer.[5][6] The proposed mechanism for skin sensitization involves the haptenization process. The relatively small TMPTA molecule can penetrate the skin and covalently bind to skin proteins, forming a hapten-protein conjugate. This conjugate is then recognized as foreign by the immune system, leading to an allergic contact dermatitis response upon subsequent exposures.

Carcinogenicity

The carcinogenic potential of TMPTA has been investigated in animal studies. Dermal application in mice has been associated with the development of rare liver and uterine tumors.[8] In male rats, an association with malignant mesotheliomas has been suggested.[8] The International Agency for Research on Cancer (IARC) has classified TMPTA as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans". The exact mechanism of carcinogenicity is not fully understood, but it is hypothesized to be related to its genotoxic potential and the induction of chronic inflammation.[6]

Quantitative Data

The following tables summarize the available quantitative toxicological data for TMPTA.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rabbit | Dermal | > 13 g/kg | [9] |

| LC50 (96h) | Zebra fish | Aquatic | 1.95 mg/L | [10] |

| EC50 (48h) | Daphnia magna | Aquatic | 70.7 mg/L | [10] |

| Occupational Exposure Limit (8-hour TWA) | Human | Inhalation | 1 mg/m³ | [5][6] |

| Initial Threshold Screening Level (annual) | Human | Inhalation | 1 µg/m³ | [6] |

| Initial Threshold Screening Level (1-hour) | Human | Inhalation | 20 µg/m³ | [6] |

TWA: Time-Weighted Average

Visualizations

Diagram of the UV-Curing Process

Caption: Workflow of the UV-curing process for TMPTA.

Proposed Toxicological Pathway of TMPTA

Caption: Proposed logical flow from TMPTA exposure to toxicological outcomes.

References

- 1. Trimethylolpropane triacrylate - Wikipedia [en.wikipedia.org]

- 2. TRIMETHYLOLPROPANE TRIACRYLATE - Ataman Kimya [atamanchemicals.com]

- 3. polysciences.com [polysciences.com]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. egle.state.mi.us [egle.state.mi.us]

- 7. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 8. Toxicology and carcinogenesis studies of trimethylolpropane triacrylate (technical grade) (CASRN 15625-89-5) in F344/N rats and B6C3F1/N mice (dermal studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethoxylated trimethylolpropane triacrylate | 28961-43-5 [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide: Toxicological Profile of 1,1,1-Trimethylol Ethane Triacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for 1,1,1-Trimethylol ethane triacrylate (TMPTA), a trifunctional acrylic monomer. The information is compiled from various safety data sheets, regulatory agency reports, and scientific studies to support hazard identification and risk assessment.

Core Toxicological Data

1,1,1-Trimethylol ethane triacrylate (CASRN: 15625-89-5), also known as Trimethylolpropane triacrylate, is utilized in various industrial applications, including inks, coatings, and adhesives.[1][2] Due to its reactive nature, understanding its toxicological profile is crucial for ensuring safe handling and use.

Acute Toxicity

TMPTA generally exhibits low acute toxicity via oral and dermal routes.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 2,000 mg/kg | [3] |

| LD50 | Rat | Oral | > 5,000 mg/kg | [4] |

| LD50 | Rabbit | Dermal | 5,170 mg/kg | [4] |

Irritation and Sensitization

TMPTA is a known skin and eye irritant and a skin sensitizer.

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Rabbit | Irritating | Category 2 | [3][4][5][6][7] |

| Eye Irritation | Rabbit | Causes serious eye irritation | Category 2/2A | [3][4][5][6][7] |

| Skin Sensitization | Guinea Pig | Positive | Category 1 | [3][4][5][6] |

| Skin Sensitization | Mouse | Positive (Local Lymph Node Assay) | Category 1 | [3][4][5][6] |

Genotoxicity

The genotoxicity data for TMPTA is mixed. While there is no clear evidence of gene mutations in bacteria or mammalian cells, some in vitro studies show evidence of clastogenicity (chromosome damage).[8] However, in vivo studies have not demonstrated genotoxic effects.[8] Based on available data, it is not expected to cause genetic effects.[5]

| Assay | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium | With & Without | Negative | [8][9] |

| Mouse Lymphoma Assay (MLA) | L5178Y cells | With & Without | Positive | [8] |

| In vitro Chromosome Aberration | Chinese Hamster Ovary (CHO) | With & Without | Positive | [8] |

| In vivo Micronucleus Test | Mouse Bone Marrow | N/A | Negative | [8] |

| In vivo Comet Assay | Mouse Liver, Bone Marrow | N/A | Negative | [8] |

Carcinogenicity

Long-term dermal exposure studies in rodents have shown some evidence of carcinogenicity. In female mice, exposure to TMPTA was associated with rare liver cancers (hepatoblastoma and hepatocholangiocarcinoma) and uterine tumors (stromal polyp or stromal sarcoma).[10][11] In male rats, a marginal increase in malignant mesothelioma may have been related to TMPTA treatment.[1][10][11] No skin tumors were observed at the site of application in these studies.[1][11] The International Agency for Research on Cancer (IARC) has classified TMPTA as "Possibly carcinogenic to humans" (Group 2B).[4]

Reproductive and Developmental Toxicity

Available data suggests that TMPTA does not cause adverse effects on reproduction or fetal development in animal studies.[5]

Experimental Protocols

Detailed methodologies for key toxicological assays are based on internationally recognized OECD guidelines.

OECD 404: Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause skin irritation or corrosion. A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin (approximately 6 cm²) on a single rabbit.[12] The exposure period is typically 4 hours.[12] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals over 14 days.[12] If a corrosive effect is not observed, the test may be confirmed in up to two additional animals.[13][14]

OECD 405: Acute Eye Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause eye irritation or corrosion. A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[15][16] The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, and conjunctival redness and swelling.[15][16] The observation period can extend up to 21 days to assess the reversibility of effects.[15][17] To minimize animal distress, the use of topical anesthetics and systemic analgesics is recommended.[15][16]

OECD 429: Skin Sensitization (Local Lymph Node Assay - LLNA)

The LLNA is a mouse model used to determine the skin sensitization potential of a substance.[18][19] The underlying principle is that sensitizers induce lymphocyte proliferation in the lymph nodes draining the application site.[18][20] The test substance is applied to the dorsum of the ear for three consecutive days.[19] On day 6, animals are injected with ³H-methyl thymidine, and the proliferation of lymph node cells is measured.[19] A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI of ≥ 3 is considered a positive result, indicating the substance is a skin sensitizer.[19][21]

OECD 471: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used in vitro assay to detect the mutagenic potential of a chemical to induce gene mutations.[22][23] It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (histidine or tryptophan, respectively).[22] The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix) to simulate mammalian metabolism.[24][25] If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.[22][25] The number of revertant colonies is then counted to assess the mutagenic potential.[22]

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the OECD 404 Acute Dermal Irritation Test.

Caption: Workflow for the OECD 429 Skin Sensitization (LLNA) Test.

Signaling Pathway

Caption: Generalized pathway for chemical-induced skin sensitization.

References

- 1. Species and gender differences in the carcinogenic activity of trimethylolpropane triacrylate in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. leap.epa.ie [leap.epa.ie]

- 4. solutions.covestro.com [solutions.covestro.com]

- 5. arkema.com [arkema.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. tcichemicals.com [tcichemicals.com]

- 8. A review of the genotoxicity of trimethylolpropane triacrylate (TMPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Toxicology and carcinogenesis studies of trimethylolpropane triacrylate (technical grade) (CASRN 15625-89-5) in F344/N rats and B6C3F1/N mice (dermal studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Species and gender differences in the carcinogenic activity of trimethylolpropane triacrylate in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. oecd.org [oecd.org]

- 17. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. search.library.northwestern.edu [search.library.northwestern.edu]

- 22. nib.si [nib.si]

- 23. scantox.com [scantox.com]

- 24. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 25. biosafe.fi [biosafe.fi]

Application Notes and Protocols for 1,1,1-Trimethylolpropane Triacrylate (TMPTA) in Polymer Synthesis

A Note on Terminology: The compound 1,1,1-Trimethylol ethane triacrylate (TMETA) is not commonly found in scientific literature. It is highly probable that the intended compound is the structurally similar and widely used monomer, 1,1,1-Trimethylolpropane triacrylate (TMPTA) . The following application notes and protocols are based on the extensive research and applications of TMPTA.

Introduction:

1,1,1-Trimethylolpropane triacrylate (TMPTA) is a trifunctional acrylate monomer that serves as a highly effective crosslinking agent in polymer synthesis.[1] Its three reactive acrylate groups enable the formation of densely crosslinked, three-dimensional polymer networks, which significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting materials.[2][3] TMPTA is utilized in a variety of polymerization techniques, including free-radical polymerization (often initiated by UV light or heat) and Michael addition reactions.[2][4] Its applications are extensive, ranging from high-performance coatings, adhesives, and inks to biomaterials and 3D printing resins.[1][3]

Key Applications in Polymer Synthesis:

-

UV and Electron Beam (EB) Curable Coatings: TMPTA is a key component in radiation-curable coatings, where its rapid polymerization upon exposure to UV or EB radiation leads to the formation of hard, durable, and resistant films.[3] These coatings are used for wood, metal, plastics, and glass, providing scratch resistance and a high-gloss finish.

-

Adhesives and Sealants: In adhesive formulations, TMPTA acts as both a reactive diluent and a crosslinker, improving adhesion strength, curing speed, and the overall mechanical properties of the adhesive.[3]

-

3D Printing Resins: In vat polymerization techniques like stereolithography (SLA) and digital light processing (DLP), TMPTA's rapid photopolymerization and high crosslink density allow for the fabrication of dimensionally accurate and mechanically robust parts.

-

Biomaterials and Hydrogels: TMPTA is used as a crosslinker in the synthesis of hydrogels for biomedical applications, such as tissue engineering scaffolds and drug delivery systems.[4] The degree of crosslinking with TMPTA can be tailored to control the swelling behavior and mechanical properties of the hydrogel.[5]

-

Composite Materials: As a crosslinking agent, TMPTA enhances the thermal stability and mechanical properties of composite materials, such as those reinforced with natural fibers.[6]

Quantitative Data on Polymer Properties

The concentration of TMPTA as a crosslinking agent has a significant impact on the final properties of the polymer. The following tables summarize the quantitative effects of TMPTA on mechanical properties, thermal stability, and hydrogel swelling.

Table 1: Effect of TMPTA Concentration on Mechanical Properties of Polypropylene (PP)-Cellulose Biocomposites

| TMPTA Concentration (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) | Rockwell Hardness (L scale) |

| 0 | 25.5 | 1.35 | 4.2 | 60 |

| 2.0 | 32.0 | 1.65 | 5.8 | 68 |

| 3.0 | 30.5 | 1.60 | 5.5 | 66 |

| 5.0 | 28.0 | 1.50 | 5.1 | 64 |

| 7.0 | 26.5 | 1.45 | 4.8 | 62 |

Data synthesized from studies on PP-cellulose biocomposites, where a 70:30 wt/wt ratio of PP to cellulose was maintained.[6][7]

Table 2: Influence of TMPTA Crosslinking on Thermal Stability of Poly(methyl methacrylate) (PMMA)

| Sample | Onset of Degradation (°C) | Char Yield at 600°C (%) |

| PMMA | ~200 | < 1 |

| PMMA with 1 wt% nanosilica | ~220 | ~5 |

| PMMA crosslinked with TMPTA | ~300 | ~8 |

| PMMA crosslinked with TMPTA and 1 wt% nanosilica | ~300 | 14.1 |

This table illustrates the synergistic effect of TMPTA crosslinking and nanofillers on the thermal stability of PMMA. The crosslinking eliminates low-temperature degradation pathways.[8]

Table 3: Swelling Behavior of Acrylamide/Crotonic Acid Hydrogels with Different Crosslinkers

| Hydrogel Composition | Crosslinker | Equilibrium Swelling (%) |

| Acrylamide (AAm) | TMPTA | 1360 |

| AAm/Crotonic Acid (CA) | TMPTA | 1520 - 2980 |

| Acrylamide (AAm) | 1,4-butanediol dimethacrylate (BDMA) | 780 |

This data highlights the influence of the crosslinker on the swelling capacity of hydrogels. The structure of the crosslinker affects the network formation and its ability to absorb water.[9]

Experimental Protocols

Protocol 1: Synthesis of a Crosslinked Polymer via Free-Radical Polymerization using TMPTA

This protocol describes the synthesis of a crosslinked polymer monolith, which can be adapted for various applications such as separation media in chromatography.

Materials:

-

Trimethylolpropane triacrylate (TMPTA) (monomer/crosslinker)

-

Ethylene dimethacrylate (EDMA) (co-monomer)

-

Azobisisobutyronitrile (AIBN) (thermal initiator)

-

Porogenic solvent (e.g., a mixture of dodecanol and cyclohexanol)

-

Stainless steel column (e.g., 50 mm x 4.6 mm i.d.)

-

Nitrogen gas supply

-

Water bath or heating block

Procedure:

-

Preparation of the Polymerization Mixture:

-

In a glass vial, prepare the desired monomer mixture by combining TMPTA and EDMA. A typical ratio could be 40:60 (v/v) TMPTA:EDMA.

-

Add the porogenic solvent to the monomer mixture. The ratio of monomers to porogen will determine the porous properties of the resulting monolith. A common starting point is a 1:1.5 (v/v) ratio of monomers to porogen.

-

Add the thermal initiator, AIBN, to the mixture. The concentration of the initiator is typically around 1 wt% with respect to the total monomer content.

-

Sonicate the mixture for 10-15 minutes to ensure complete dissolution of the initiator and to degas the solution.

-

-

Polymerization:

-

Fill the stainless steel column with the polymerization mixture.

-

Seal both ends of the column securely.

-

Submerge the column in a water bath or place it in a heating block preheated to 60-70°C.

-

Allow the polymerization to proceed for 12-24 hours.

-

-

Post-Polymerization Processing:

-

After the polymerization is complete, remove the column from the heat source and allow it to cool to room temperature.

-

Connect the column to an HPLC pump and wash the monolith with a suitable solvent (e.g., methanol or acetonitrile) at a low flow rate to remove the porogenic solvent and any unreacted monomers.

-

The column containing the crosslinked poly(TMPTA-co-EDMA) monolith is now ready for its intended application.

-

Protocol 2: Synthesis of a Thiol-Acrylate Polymer via Michael Addition

This protocol details the synthesis of a biocompatible polymer through the amine-catalyzed Michael addition of a thiol to an ethoxylated trimethylolpropane triacrylate.

Materials:

-

Trimethylolpropane ethoxylate triacrylate (TMPeTA)

-

Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP)

-

Diethylamine (DEA) (catalyst)

-

Phosphate-buffered saline (PBS)

-

Molds for casting (e.g., laboratory weight boats)

Procedure:

-

Preparation of the Pre-polymer Solution:

-

Prepare a stock solution of TMPeTA in PBS.

-

Add the diethylamine (DEA) catalyst to the TMPeTA/PBS solution. The concentration of DEA can be varied (e.g., 2%, 5%, 10%, 16% by mole fraction relative to the thiol groups) to control the reaction rate and final polymer properties.[4]

-

-

Polymerization:

-

Add TMPTMP to the TMPeTA/PBS/DEA solution at a 1:1 molar ratio of acrylate to thiol functional groups.

-

Mix the components thoroughly at room temperature.

-

Immediately cast the mixture into the molds.

-

The polymerization will proceed at room temperature, and the mixture will solidify into a crosslinked polymer network. The time to solidification will depend on the concentration of the DEA catalyst.

-

-

Sample Preparation for Characterization:

-

Once the polymer has fully cured (typically within a few hours to a day), the samples can be removed from the molds.

-

If required, use a biopsy punch to create cylindrical constructs of specific dimensions for further analysis, such as mechanical testing or cell culture studies.[4]

-

Visualizations

Free-Radical Polymerization of TMPTA

Caption: Free-radical polymerization and crosslinking of TMPTA.

Experimental Workflow for Thiol-Acrylate Michael Addition

Caption: Workflow for Thiol-Acrylate Polymer Synthesis.

References

- 1. Trimethylolpropane triacrylate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. triwillgroup.com [triwillgroup.com]

- 4. Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jestec.taylors.edu.my [jestec.taylors.edu.my]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: 1,1,1-Trimethylol Ethane Triacrylate as a Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trimethylol ethane triacrylate is a trifunctional monomer utilized as a crosslinking agent in the formulation of polymers. Its three acrylate groups enable the formation of a densely crosslinked three-dimensional polymer network upon polymerization. This high crosslink density imparts notable characteristics to the resulting materials, including enhanced mechanical strength, chemical resistance, and thermal stability. These properties make it a valuable component in various applications, including the development of hydrogels for drug delivery and tissue engineering. This document provides detailed application notes and protocols for its use in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of 1,1,1-Trimethylol ethane triacrylate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 19778-85-9 | |

| Molecular Formula | C₁₅H₂₀O₆ | |

| Appearance | Colorless to light yellow liquid | |

| Functionality | 3 (trifunctional acrylate) |

Applications in Research and Drug Development

As a trifunctional crosslinking agent, 1,1,1-Trimethylol ethane triacrylate is instrumental in the synthesis of hydrogels with tunable properties. Hydrogels are water-swollen polymer networks that mimic the extracellular matrix, making them ideal for biomedical applications. The concentration of the crosslinking agent is a critical parameter that directly influences the final properties of the hydrogel.

Key Advantages in Hydrogel Formulation:

-

Mechanical Strength: The trifunctional nature of 1,1,1-Trimethylol ethane triacrylate allows for the creation of robust hydrogels capable of withstanding mechanical stress.

-

Controlled Swelling: The crosslink density dictates the extent to which a hydrogel can swell. By varying the concentration of the crosslinker, the swelling ratio and, consequently, the mesh size of the polymer network can be precisely controlled.

-

Tunable Drug Release: The mesh size of the hydrogel network governs the diffusion rate of encapsulated therapeutic agents. A higher crosslinker concentration leads to a smaller mesh size, resulting in a more sustained release profile.

-

Biocompatibility: Acrylate-based polymers have been explored for various biomedical applications, and their biocompatibility is a key consideration. Biocompatibility of the final hydrogel should be assessed for the specific cell type and application.

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of hydrogels using 1,1,1-Trimethylol ethane triacrylate as a crosslinking agent.

Protocol 1: Hydrogel Synthesis via Photopolymerization

This protocol describes the synthesis of a hydrogel using a photoinitiator to initiate polymerization upon exposure to UV light.

Materials:

-

Primary monomer (e.g., Poly(ethylene glycol) diacrylate - PEGDA)

-

1,1,1-Trimethylol ethane triacrylate (crosslinking agent)

-

Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

UV curing system (365 nm)

Procedure:

-

Prepare Pre-polymer Solution:

-

In a light-protected vial, dissolve the primary monomer (e.g., 10% w/v PEGDA) in PBS.

-

Add the desired concentration of 1,1,1-Trimethylol ethane triacrylate (e.g., 1-5 mol% relative to the primary monomer). Ensure complete dissolution.

-

Add the photoinitiator (e.g., 0.5% w/v) to the solution and mix thoroughly until it is fully dissolved.

-

-

Molding the Hydrogel:

-

Pipette the pre-polymer solution into a mold of the desired shape and thickness (e.g., between two glass plates with a spacer).

-

-

Photopolymerization:

-

Expose the mold containing the pre-polymer solution to UV light (365 nm) for a specified duration (e.g., 5-10 minutes). The exact time will depend on the intensity of the UV source and the specific formulation.

-

-

Hydrogel Swelling and Purification:

-

Carefully remove the crosslinked hydrogel from the mold.

-

Immerse the hydrogel in a large volume of PBS to allow it to swell to equilibrium and to remove any unreacted monomers or photoinitiator. The PBS should be exchanged several times over a 24-48 hour period.

-

Experimental Workflow for Hydrogel Synthesis and Characterization

Caption: Workflow for hydrogel synthesis and subsequent characterization.

Protocol 2: Swelling Ratio Measurement

This protocol determines the water-absorbing capacity of the hydrogel.

Materials:

-

Synthesized hydrogel

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Weighing balance

-

Kimwipes

Procedure:

-

After the purification step (Protocol 1, step 4), remove the swollen hydrogel from the PBS.

-

Gently blot the surface of the hydrogel with a Kimwipe to remove excess surface water.

-

Weigh the swollen hydrogel and record the mass (Ws).

-

Freeze-dry the hydrogel or dry it in an oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

-

Weigh the dried hydrogel and record the mass (Wd).

-

Calculate the swelling ratio (Q) using the following formula: Q = (Ws - Wd) / Wd

Protocol 3: Mechanical Testing using Rheometry

This protocol assesses the viscoelastic properties of the hydrogel.

Materials:

-

Synthesized hydrogel

-

Rheometer with parallel plate geometry

Procedure:

-

Place a disc-shaped hydrogel sample onto the lower plate of the rheometer.

-

Lower the upper plate to contact the hydrogel with a defined normal force to ensure good contact without compressing the sample excessively.

-

Perform a frequency sweep at a constant strain within the linear viscoelastic region (determined by a prior strain sweep) to measure the storage modulus (G') and loss modulus (G''). G' is a measure of the elastic response, while G'' represents the viscous response.

Protocol 4: In Vitro Cell Viability Assay

This protocol evaluates the biocompatibility of the hydrogel.

Materials:

-

Synthesized hydrogels (sterilized, e.g., by UV irradiation)

-

Cell culture medium

-

Desired cell line (e.g., fibroblasts, chondrocytes)

-

Live/Dead viability/cytotoxicity assay kit

-

Fluorescence microscope

Procedure:

-

Place sterile hydrogel discs into a sterile multi-well plate.

-

Seed the desired cells onto the surface of the hydrogels or encapsulate them within the hydrogel during synthesis.

-

Culture the cells for a predetermined period (e.g., 1, 3, and 7 days).

-

At each time point, wash the cell-laden hydrogels with PBS.

-

Stain the cells using a Live/Dead assay kit according to the manufacturer's instructions.

-

Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

-

Quantify cell viability by image analysis or by using a plate reader-based assay (e.g., MTS or AlamarBlue).

Data Presentation

The concentration of 1,1,1-Trimethylol ethane triacrylate as a crosslinking agent significantly impacts the final properties of the hydrogel. The following tables summarize the expected trends based on published literature for similar trifunctional acrylate crosslinkers.

Table 1: Effect of Crosslinker Concentration on Hydrogel Properties

| Crosslinker Concentration | Swelling Ratio | Storage Modulus (G') | Mesh Size |

| Low | High | Low | Large |

| Medium | Medium | Medium | Medium |

| High | Low | High | Small |

Logical Relationship of Crosslinker Concentration and Hydrogel Properties

Caption: Influence of crosslinker concentration on key hydrogel properties.

Conclusion

1,1,1-Trimethylol ethane triacrylate is a versatile and effective crosslinking agent for the fabrication of hydrogels with tunable properties for applications in research and drug development. By carefully controlling its concentration, researchers can tailor the mechanical strength, swelling behavior, and drug release kinetics of the resulting hydrogels to meet the specific demands of their application. The protocols provided herein offer a starting point for the synthesis and characterization of these materials. It is important to note that optimization of these protocols may be necessary for specific monomer systems and applications.

Application Notes and Protocols for the Photopolymerization of 1,1,1-Trimethylol Ethane Triacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trimethylol ethane triacrylate (TMETA) is a trifunctional acrylate monomer that undergoes rapid polymerization upon exposure to ultraviolet (UV) or visible light in the presence of a suitable photoinitiator. This process, known as photopolymerization, results in the formation of a highly cross-linked, three-dimensional polymer network. The resulting polymer exhibits desirable properties such as excellent hardness, chemical resistance, and thermal stability. These characteristics make TMETA a valuable component in a wide range of applications, including the formulation of coatings, inks, adhesives, and materials for 3D printing and medical devices.[1][2] This document provides detailed application notes and experimental protocols for the photopolymerization of TMETA.

Chemical Structure

The chemical structure of 1,1,1-Trimethylol ethane triacrylate is presented below.

Caption: Chemical structure of 1,1,1-Trimethylol ethane triacrylate (TMETA).

Mechanism of Free-Radical Photopolymerization

The photopolymerization of TMETA proceeds via a free-radical chain-growth mechanism, which can be divided into three main stages: initiation, propagation, and termination.[3][4]

Caption: Free-radical photopolymerization mechanism.

Experimental Protocols

Materials and Equipment

| Reagents | Supplier | Purpose |

| 1,1,1-Trimethylol ethane triacrylate (TMETA) | e.g., Sigma-Aldrich, Polysciences, Inc.[2] | Monomer |

| Photoinitiator (e.g., Irgacure 651, TPO) | e.g., Ciba/BASF, Sigma-Aldrich | Initiates polymerization |

| Co-initiator (optional, e.g., an amine) | e.g., Sigma-Aldrich | Enhances initiation efficiency for Type II photoinitiators |

| Solvent (optional, e.g., 1-methyl-2-pyrrolidinone) | e.g., Sigma-Aldrich | Adjusts viscosity |

| Equipment | Purpose |

| UV/Visible Light Curing System | Provides photons to initiate polymerization |

| Photo-Differential Scanning Calorimeter (Photo-DSC) | Measures heat flow to determine polymerization kinetics |

| Fourier-Transform Infrared (FTIR) Spectrometer | Monitors the conversion of acrylate double bonds |

| Rheometer | Measures viscosity and viscoelastic properties |

| Mechanical Testing Frame (e.g., Instron) | Measures mechanical properties of the cured polymer |

Protocol 1: Bulk Photopolymerization for Film Formation

This protocol describes the preparation of a thin polymer film by photopolymerization of TMETA.

1. Formulation Preparation:

-

In a light-protected container, weigh the desired amount of TMETA monomer.

-

Add the photoinitiator at a concentration typically ranging from 0.1 to 5 wt%. For example, for 10 g of TMETA, add 0.1 g of photoinitiator for a 1 wt% formulation.

-

If using a co-initiator, add it at the appropriate concentration.

-

Mix the components thoroughly until the photoinitiator is completely dissolved. This can be done using a magnetic stirrer in the dark.

2. Sample Preparation:

-

Place a defined volume of the formulation onto a substrate (e.g., glass slide, silicon wafer).

-

To control the film thickness, a spacer of known thickness can be used, and a second substrate placed on top.

3. UV Curing:

-

Place the sample under a UV/Visible light source. The light intensity and exposure time will depend on the photoinitiator used and the desired degree of conversion. A typical intensity is in the range of 10-100 mW/cm².[5]

-

Irradiate the sample for a predetermined time (e.g., 60 seconds).

4. Post-Curing (Optional):

-

For some applications, a post-curing step involving heating the sample in an oven may be performed to enhance the final properties of the polymer.

5. Characterization:

-

The degree of conversion can be determined using FTIR by monitoring the decrease in the acrylate double bond peak at approximately 1637 cm⁻¹.[6]

-

The mechanical properties of the cured film can be evaluated using techniques such as tensile testing or nanoindentation.

Protocol 2: Kinetic Analysis using Photo-DSC

This protocol outlines the use of Photo-DSC to study the polymerization kinetics of TMETA.[7]

1. Sample Preparation:

-

Prepare the TMETA formulation as described in Protocol 1.

-

Accurately weigh a small amount of the liquid formulation (typically 1-5 mg) into a DSC pan.

2. Photo-DSC Measurement:

-

Place the sample pan in the Photo-DSC cell.

-

Equilibrate the sample at the desired temperature (e.g., 25°C).

-

Irradiate the sample with UV/Visible light of a known intensity (e.g., 50 mW/cm²) for a set duration.

-

The instrument will record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.

3. Data Analysis:

-

The rate of polymerization is proportional to the heat flow.

-

The total heat evolved can be used to calculate the degree of conversion.

Experimental Workflow

The general workflow for synthesizing and characterizing photopolymerized TMETA is depicted below.

Caption: General experimental workflow for TMETA photopolymerization.

Data Presentation

Table 1: Typical Formulation Components for TMETA Photopolymerization

| Component | Function | Typical Concentration (wt%) |

| TMETA | Monomer | 95 - 99.9 |

| Photoinitiator (Type I) | Initiator | 0.1 - 5 |

| Photoinitiator (Type II) | Initiator | 0.1 - 5 |

| Co-initiator (for Type II) | Hydrogen Donor | 1 - 5 |

Table 2: Influence of Photoinitiator Concentration on Polymerization Rate (Hypothetical Data)

| Photoinitiator Conc. (wt%) | Peak Polymerization Rate (mW/mg) | Time to Peak (s) | Final Conversion (%) |

| 0.1 | 0.5 | 15 | 75 |

| 0.5 | 2.5 | 8 | 85 |

| 1.0 | 5.0 | 5 | 90 |

| 2.0 | 7.5 | 3 | 92 |

Table 3: Mechanical Properties of Cured TMETA Polymer (Representative Values)

| Property | ASTM Standard | Value |

| Tensile Strength | D638 | 40 - 60 MPa |

| Flexural Modulus | D790 | 2 - 4 GPa |

| Shore D Hardness | D2240 | 80 - 90 |

Note: The actual mechanical properties can vary significantly depending on the specific formulation and curing conditions.[8][9][10][11]

Applications

The rapid curing and excellent final properties of photopolymerized TMETA make it suitable for a variety of applications:

-

Coatings and Inks: TMETA is used in UV-curable coatings for wood, plastic, and metal, as well as in printing inks, to provide a hard, scratch-resistant, and chemically inert surface.[1]

-

Adhesives: UV-curable adhesives based on TMETA offer fast bonding for a range of substrates.

-

3D Printing (Vat Photopolymerization): TMETA is a common component in resins for stereolithography (SLA) and digital light processing (DLP) 3D printing, enabling the fabrication of high-resolution, functional parts.[12]

-

Biomedical Devices: Due to its potential for biocompatibility and the ability to be polymerized in situ, TMETA and similar acrylates are explored for use in dental composites, tissue engineering scaffolds, and drug delivery systems.

Safety Precautions

TMETA is a skin and eye irritant and a potential sensitizer. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the monomer and its formulations. All work should be conducted in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

- 1. longchangchemical.com [longchangchemical.com]

- 2. polysciences.com [polysciences.com]

- 3. radtech.org [radtech.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Factors affecting the TMPTA radical polymerization photoinitiated by phenyltrialkylborates paired with tri-cationic hemicyanine dye. Kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ASTM Testing for Plastics and Polymers [intertek.com]

- 10. infinitalab.com [infinitalab.com]

- 11. Considerations on the Applicability of Test Methods for Mechanical Characterization of Materials Manufactured by FDM - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of poly(cyclic trimethylolpropane formal acrylate) (PCTFA): A common material in VPP 3D printing | Poster Board #1523 - American Chemical Society [acs.digitellinc.com]

Formulation of Coatings with 1,1,1-Trimethylol Ethane Triacrylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trimethylol ethane triacrylate (TMETA) is a trifunctional acrylate monomer that can be used as a crosslinking agent in the formulation of high-performance coatings. Its structure allows for the formation of densely crosslinked polymer networks upon curing, typically initiated by ultraviolet (UV) light or electron beam (EB). This high crosslink density can impart desirable properties to a coating, such as excellent hardness, chemical resistance, and abrasion resistance.

While TMETA is a viable monomer for these applications, it is important to note that its use is less documented in scientific literature and commercial applications compared to its close analogue, 1,1,1-Trimethylolpropane triacrylate (TMPTA). Much of the available data and established protocols for trifunctional acrylate monomers are based on TMPTA. Therefore, this document will provide the available information on TMETA and, where specific data is lacking, will refer to the well-established performance characteristics and experimental protocols of TMPTA as a representative trifunctional acrylate. It is crucial for researchers to use the provided protocols as a baseline and conduct specific experimental validation for TMETA in their unique formulations.

Physicochemical Properties

A clear understanding of the physical and chemical properties of TMETA is fundamental to its effective use in coating formulations. These properties influence storage, handling, formulation compatibility, and final coating performance.

| Property | Value | Reference |

| CAS Number | 19778-85-9 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₆ | |

| Molecular Weight | 256.25 g/mol | |

| Appearance | Likely a clear liquid | Inferred from similar acrylates |

| Functionality | 3 (trifunctional acrylate) | Chemical Structure |

Applications in Coatings

As a trifunctional monomer, TMETA is suitable for applications where a high degree of crosslinking is desired to achieve robust coating properties. Potential applications include:

-

Hardcoats: For protective layers on plastics, wood, and metals requiring high scratch and abrasion resistance.

-

Chemical-Resistant Coatings: For surfaces exposed to solvents, acids, and bases.

-

UV-Curable Inks and Varnishes: To achieve rapid curing and durable print finishes.[3]

-

Adhesives: To enhance bond strength and thermal stability.[3]

Experimental Protocols

The following protocols are provided as a starting point for the formulation and evaluation of coatings containing TMETA. These are based on standard industry practices, often utilizing TMPTA as a reference, and should be adapted to specific experimental setups and research goals.

UV-Curable Coating Formulation

Objective: To prepare a simple UV-curable clear coat formulation using TMETA as a crosslinking agent.

Materials:

-

Urethane Acrylate Oligomer (e.g., aliphatic or aromatic)

-

1,1,1-Trimethylol Ethane Triacrylate (TMETA)

-

Reactive Diluent (e.g., Isobornyl Acrylate - IBOA)

-

Photoinitiator (e.g., 2-Hydroxy-2-methyl-1-phenyl-propan-1-one)

-

Substrate (e.g., glass slides, polycarbonate panels)

Equipment:

-

Dual Asymmetric Centrifugal Mixer or a high-shear mechanical stirrer

-

Film Applicator (e.g., bird-type or wire-wound bar)

-

UV Curing System (e.g., mercury vapor lamp or LED lamp with appropriate wavelength)

-

Analytical Balance

Protocol:

-

Formulation Preparation:

-

In a suitable mixing container, weigh the urethane acrylate oligomer.

-

Add the desired weight percentage of TMETA. A typical starting range is 10-40% by weight of the total formulation.

-

Add the reactive diluent (IBOA) to adjust the viscosity of the formulation.

-

Add the photoinitiator, typically 2-5% by weight of the total formulation.

-

Thoroughly mix the components until a homogeneous, clear liquid is obtained. Using a dual asymmetric centrifugal mixer is recommended to ensure complete dissolution and avoid introducing air bubbles.

-

-

Coating Application:

-

Clean the substrate surface thoroughly to remove any contaminants.

-

Apply the formulated coating onto the substrate using a film applicator to achieve a consistent wet film thickness (e.g., 25-50 µm).

-

-

UV Curing:

-

Immediately after application, pass the coated substrate under the UV lamp.

-

The UV dose required for complete curing will depend on the photoinitiator concentration, film thickness, and the intensity of the UV source. A typical starting point is a UV dose of 500-1000 mJ/cm².

-

Curing can be monitored by assessing the tackiness of the surface. A fully cured coating will be tack-free.

-

Evaluation of Coating Properties

The following are standard test methods to characterize the performance of the cured coating.

| Property | Test Method | Description |

| Hardness | ASTM D3363 (Pencil Hardness) | Measures the hardness of the coating by attempting to scratch the surface with pencils of known hardness. |

| Adhesion | ASTM D3359 (Cross-Hatch Adhesion) | Assesses the adhesion of the coating to the substrate by making a series of cuts through the coating and applying a pressure-sensitive tape. |

| Solvent Resistance | ASTM D5402 (Solvent Rub Test) | Evaluates the resistance of the coating to a specific solvent by rubbing the surface with a solvent-saturated cloth and observing any degradation. |

| Abrasion Resistance | ASTM D4060 (Taber Abrasion) | Determines the resistance of the coating to abrasion using a Taber abraser with specified abrasive wheels and load. |

Data Presentation

Due to the limited availability of specific experimental data for TMETA in the public domain, the following table presents typical performance data for coatings formulated with its close analogue, TMPTA. This data is intended to be representative of the performance that can be expected from a trifunctional acrylate and should be used as a benchmark for experimental work with TMETA.

Table 1: Representative Performance of a UV-Curable Coating Formulated with a Trifunctional Acrylate (TMPTA)

| Property | Test Method | Formulation with 20% TMPTA | Formulation with 40% TMPTA |

| Pencil Hardness | ASTM D3363 | 2H | 4H |

| Adhesion (on PC) | ASTM D3359 | 5B | 5B |

| MEK Double Rubs | ASTM D5402 | >100 | >200 |

| Taber Abrasion (CS-10, 1000g, 500 cycles) | ASTM D4060 | 15 mg loss | 8 mg loss |

Note: These values are illustrative and will vary depending on the complete formulation, substrate, and curing conditions.

Visualizations

Chemical Structure and Curing Workflow

The following diagrams illustrate the chemical structure of 1,1,1-Trimethylol ethane triacrylate and a typical workflow for creating and testing a UV-curable coating.

Caption: Chemical structure of TMETA.

Caption: Experimental workflow for coating formulation and testing.

Safety Precautions

Acrylate monomers can be skin and eye irritants and may cause sensitization. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for 1,1,1-Trimethylol ethane triacrylate before use for detailed handling and safety information.

References

Application Notes and Protocols: 1,1,1-Trimethylol Ethane Triacrylate (TMPETA) in Adhesive Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1,1-Trimethylol ethane triacrylate, commonly known as Trimethylolpropane triacrylate (TMPTA), in adhesive formulations. TMPTA is a trifunctional acrylate monomer valued for its ability to enhance the performance of various adhesive systems, particularly those cured by ultraviolet (UV) light.[1][2][3][4][5]

Introduction to TMPETA in Adhesives